Architectural Versatility of 1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol in Advanced Therapeutics
Architectural Versatility of 1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol in Advanced Therapeutics
Executive Summary
In the rapidly evolving landscape of targeted therapeutics—most notably Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the selection of linker architecture is as critical as the choice of the active warhead. 1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol (CAS: 1803592-98-4) has emerged as a highly specialized, bifunctional building block. Featuring a rigidified piperidine core flanked by a primary amine and a secondary alcohol, this molecule offers orthogonal reactivity, enhanced aqueous solubility, and optimized entropic profiles for ternary complex formation.
This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural advantages in targeted protein degradation, and field-proven synthetic methodologies for its integration into complex drug discovery pipelines.
Physicochemical Profiling & Structural Dynamics
The utility of 1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol stems from its precise balance of lipophilicity, rigidity, and functional group orthogonality. Typically supplied as a dihydrochloride salt for enhanced benchtop stability[1], the molecule serves as a versatile scaffold.
Table 1: Physicochemical and Structural Properties
| Property | Value | Synthetic & Clinical Relevance |
| Chemical Name | 1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol | Standard IUPAC nomenclature for structural mapping. |
| CAS Registry Number | 1803592-98-4 (Dihydrochloride) | Commercial identification and sourcing. |
| Molecular Formula | C₉H₂₀N₂O (Free base) | Determines exact mass for LC-MS validation. |
| Molecular Weight | 172.27 g/mol (Free base) | Low molecular weight prevents the final PROTAC from exceeding Lipinski's limits. |
| H-Bond Donors/Acceptors | 3 / 3 | Optimizes aqueous solubility and ADME profiles. |
| Core Architecture | Piperidine Ring | Imparts structural rigidity compared to flexible alkyl/PEG chains. |
The "Piperidine Advantage" in Linker Design
Historically, PROTAC linkers have relied heavily on polyethylene glycol (PEG) chains. However, highly flexible PEG linkers incur a massive entropic penalty upon the formation of the Target-PROTAC-E3 Ligase ternary complex. The incorporation of a piperidine ring introduces a rigidified vector. Studies have demonstrated that piperidine-containing linkers display superior cytotoxicity and degradation efficiency over alkyl/PEG linkers by acting as a conformational constraint[2]. Furthermore, the basic tertiary amine of the piperidine core becomes protonated at physiological pH, significantly rescuing the aqueous solubility of heavily lipophilic degrader constructs[2].
Application in Targeted Protein Degradation
The bifunctional nature of this molecule makes it an ideal central hub for PROTAC synthesis. The primary amine is typically conjugated to a target protein ligand (warhead), while the secondary alcohol is functionalized (via etherification or esterification) to an E3 ligase recruiting ligand, such as pomalidomide or VHL ligands.
Recent breakthroughs have utilized piperidine-based linkers in the development of PROTACs targeting Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in tumor immune evasion[3]. By precisely tuning the distance and rigidity between the DDR1 ligand and the E3 ligase ligand, researchers achieved potent degradation and subsequent immune microenvironment remodeling[3].
Fig 1. Mechanism of targeted protein degradation utilizing a rigidified piperidine linker.
Synthetic Methodologies & Experimental Protocols
De Novo Synthesis of the Building Block
For laboratories synthesizing this building block in-house, the process relies on the N-alkylation of a commercially available piperidine precursor.
Fig 2. De novo synthesis workflow of the bifunctional piperidine building block.
Protocol: Orthogonal Bioconjugation (Amide Coupling)
Objective: Selectively conjugate a carboxylic acid-bearing warhead to the primary amine of 1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol, preserving the secondary alcohol for downstream functionalization.
Expertise & Causality: The primary aliphatic amine (pKa ~10.5) is significantly more nucleophilic than the sterically hindered secondary alcohol. By strictly utilizing 1.0 equivalent of the activated ester and maintaining a slightly basic pH, the reaction is kinetically driven toward amide formation, actively preventing unwanted O-acylation. HATU is selected over EDC/NHS to accelerate the formation of the active HOAt ester, minimizing side reactions.
Step-by-Step Methodology:
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Activation: In an oven-dried flask under N₂ atmosphere, dissolve 1.0 eq of the carboxylic acid warhead in anhydrous DMF (to yield a 0.1 M solution). Add 1.1 eq of HATU and 3.0 eq of DIPEA. Rationale: DIPEA ensures the target amine remains unprotonated and highly nucleophilic, while HATU rapidly activates the carboxylate.
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Coupling: Stir the activation mixture for 10 minutes. Add 1.0 eq of 1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol (free base). Stir at room temperature for 2 hours.
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Self-Validating System (In-Process Monitoring):
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Withdraw a 5 µL aliquot and analyze via LC-MS.
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Validation Metric: The complete disappearance of the warhead mass and the emergence of the expected [M+H]⁺ peak of the amide confirms conversion.
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Secondary Metric: A ninhydrin TLC stain of the reaction mixture will transition from deep purple (indicating free primary amine) to negative, validating total amine consumption without touching the alcohol.
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Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) and brine.
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Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography using a DCM:MeOH gradient to isolate the mono-functionalized intermediate.
Conclusion
1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol represents a paradigm shift in linker chemistry. By moving away from highly flexible, purely aliphatic or PEG-based chains, drug developers can leverage the piperidine core to impose critical conformational constraints, improve aqueous solubility, and enable precise, orthogonal synthetic workflows. Its integration into next-generation PROTACs and ADCs will continue to drive the development of highly selective, potent degraders.
Sources
- 1. 1803588-38-6,4-(azetidin-1-yl)-3-fluoropiperidine dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Discovery of a Napabucasin PROTAC as an Effective Degrader of the E3 Ligase ZFP91 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in targeting protein degradation for tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
